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Compound of Interest

Compound Name: 2-Bromo-4-fluoro-1-iodobenzene

Cat. No.: B1271558

An In-depth Technical Guide to 2-Bromo-4-fluoro-1-iodobenzene
CAS Number: 202865-73-4

This technical guide provides comprehensive information on the physicochemical properties,
synthesis, safety, and applications of 2-Bromo-4-fluoro-1-iodobenzene. It is intended for
researchers, scientists, and professionals in the fields of chemical synthesis and drug
development.

Physicochemical and Structural Information

2-Bromo-4-fluoro-1-iodobenzene is a halogenated aromatic compound widely utilized as a
versatile intermediate in organic synthesis. Its trifunctional nature, featuring iodo, bromo, and
fluoro substituents, allows for sequential and site-selective cross-coupling reactions, making it a
valuable building block for complex molecular architectures.

Table 1: Physicochemical Properties
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Property Value Reference(s)

Molecular Formula CeHsBrFlI [1]

Molecular Weight 300.89 g/mol [1]
Colorless to light orange/yellow

Appearance o [2]
clear liquid

Boiling Point 224-225 °C (lit.) [3]

Density 2.323 g/mL at 25 °C (lit.) [3]

Refractive Index (n2°/D) 1.6280 (lit.) [3]

N Not miscible or difficult to mix

Solubility ) [3]
in water.

SMILES Fclcee(l)e(Br)cl
GKGPZAZTXZCUMU-

InChl Key

UHFFFAOYSA-N

Spectroscopic Data

While experimental spectra for this specific compound are not widely available in public
databases, an ATR-IR spectrum has been recorded.[1] Expected spectral characteristics based
on its structure are described below.

e 1H NMR: The spectrum is expected to show three distinct signals in the aromatic region
(approx. 6.8-7.8 ppm), corresponding to the three protons on the benzene ring. Each signal
would exhibit complex splitting patterns due to coupling with neighboring protons and the
fluorine atom (H-F coupling).

e 13C NMR: The spectrum should display six unique signals for the aromatic carbons. The
carbons directly bonded to the halogens (ipso-carbons) will be significantly affected. The
carbon attached to iodine may show a signal further upfield than expected based solely on
electronegativity, a phenomenon known as the "heavy atom effect".[4][5]
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» IR Spectroscopy: An ATR-IR spectrum is available on PubChem, acquired on a Bruker
Tensor 27 FT-IR instrument.[1] Key absorptions would include C-H stretching (aromatic,
~3100-3000 cm~1), C=C stretching (aromatic, ~1600-1450 cm~1), and C-F, C-Br, and C-I
stretching vibrations in the fingerprint region (below 1200 cm~1).

e Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a
compound containing one bromine atom (*°Br/81Br in an approximate 1:1 ratio), resulting in
two molecular ion peaks (M and M+2) of nearly equal intensity.

Synthesis and Handling
Plausible Synthesis Protocol

A specific synthesis protocol for 2-Bromo-4-fluoro-1-iodobenzene is not readily found in the
literature. However, a plausible route is via a Sandmeyer-type reaction, starting from a
commercially available aniline precursor. The following is an adapted one-pot diazotization-
iodination procedure based on similar transformations.[6][7]

Reaction Scheme: 3-Bromo-5-fluoroaniline — 2-Bromo-4-fluoro-1-iodobenzene
Materials:

e 3-Bromo-5-fluoroaniline

» Sulfuric acid (H2SOa, e.g., 80% aqueous solution)

e Cuprous iodide (Cul)

e Potassium iodide (KI)

e Sodium nitrite (NaNOz, e.g., 40% aqueous solution)

e Sodium bisulfite (NaHSOs, agueous solution)

o Appropriate organic solvent for extraction (e.g., diethyl ether or dichloromethane)
e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

Procedure:
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 In a reaction vessel equipped with a stirrer and thermometer, charge 3-bromo-5-fluoroaniline
(1.0 equiv).

e Atroom temperature, slowly add sulfuric acid. Heat the mixture to reflux and stir for 1-2
hours to ensure complete formation of the anilinium salt.

e Cool the reaction mixture to 50-60 °C.

e Add cuprous iodide (catalytic amount, e.g., 0.1 equiv) and potassium iodide (e.g., 1.5 equiv).
Stir for 30 minutes.

e Slowly add the sodium nitrite solution dropwise, maintaining the temperature between 50-60
°C. Vigorous gas evolution (N2) will be observed.

» After the addition is complete, continue stirring until gas evolution ceases (approximately 1
hour).

e Cool the mixture to room temperature and add an aqueous solution of sodium bisulfite to
guench any excess nitrous acid.

o Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic
solvent (e.g., 3x with diethyl ether).

o Combine the organic layers, wash with water and then with brine.

e Dry the organic layer over anhydrous MgSOa4 or Na2SOa, filter, and concentrate under
reduced pressure.

e The crude product can be purified by vacuum distillation to yield pure 2-Bromo-4-fluoro-1-
iodobenzene.

Safety and Handling

This compound is considered hazardous. Always handle with appropriate personal protective
equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information
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Precautionary

Pictogram Signal Word Hazard Statements
Statements
P261: Avoid breathing
dust/fume/gas/mist/iva
pors/spray.P280:
Wear protective
gloves/eye
protection/face
protection.P302+P352
. IF ON SKIN: Wash
H315: Causes skin with plenty of soap
irritation.H319: and
ialt text Warning 'Céus.es serious eye Water.P305+P351J.rP3
irritation.H335: May 38: IF IN EYES: Rinse
cause respiratory cautiously with water
irritation. for several minutes.

Remove contact
lenses, if present and
easy to do. Continue
rinsing.P403+P233:
Store in a well-
ventilated place. Keep
container tightly

closed.

Data sourced from PubChem CID 2773372.

Applications and Experimental Protocols

The primary application of 2-Bromo-4-fluoro-1-iodobenzene is as a building block in organic
synthesis, particularly in palladium-catalyzed cross-coupling reactions. The differential reactivity
of the carbon-halogen bonds (C-1 > C-Br) is a key feature, allowing for selective
functionalization.[8][9] The C-I bond undergoes oxidative addition to palladium(0) catalysts
under much milder conditions than the C-Br bond, enabling regioselective synthesis.
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Caption: Logical diagram of key application areas.

Experimental Protocol: Selective Sonogashira Coupling

This protocol describes a representative Sonogashira coupling reaction that selectively
functionalizes the more reactive C-I bond, leaving the C-Br bond intact for subsequent
transformations.[10][11][12]

Reaction: 2-Bromo-4-fluoro-1-iodobenzene + Terminal Alkyne — 2-Bromo-4-fluoro-1-
(alkynyl)benzene

Materials:

e 2-Bromo-4-fluoro-1-iodobenzene (1.0 equiv)

o Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)

o Bis(triphenylphosphine)palladium(ll) dichloride [Pd(PPhs)2Clz] (0.02-0.05 equiv)
o Copper(l) iodide (Cul) (0.05-0.1 equiv)

e Anhydrous, degassed solvent (e.g., Tetrahydrofuran, THF)

e Anhydrous, degassed amine base (e.g., Triethylamine, EtsN, or Diisopropylamine)
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Procedure:

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-4-
fluoro-1-iodobenzene (1.0 equiv), Pd(PPhs)2Cl: (e.g., 0.03 equiv), and Cul (e.g., 0.05
equiv).

Evacuate and backfill the flask with the inert gas three times.

Add anhydrous, degassed THF and the amine base (e.g., Triethylamine, 3.0 equiv) via
syringe.

Stir the mixture at room temperature for 10 minutes to ensure dissolution and catalyst
activation.

Add the terminal alkyne (1.1 equiv) dropwise via syringe.

Stir the reaction at room temperature. Monitor its progress by Thin Layer Chromatography
(TLC) or LC-MS. The reaction is typically complete within 2-6 hours.

Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether or ethyl
acetate.

Filter the mixture through a pad of Celite® to remove catalyst residues, washing the pad with
the same solvent.

Wash the filtrate sequentially with a saturated aqueous solution of ammonium chloride
(NHa4Cl), water, and brine.

Dry the organic layer over anhydrous Na=SOa, filter, and concentrate under reduced
pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired 2-
Bromo-4-fluoro-1-(alkynyl)benzene.
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Caption: Workflow for sequential cross-coupling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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